Ethyl 2-phenoxybutanoate
CAS No.: 56149-37-2
Cat. No.: VC14297792
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56149-37-2 |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | ethyl 2-phenoxybutanoate |
| Standard InChI | InChI=1S/C12H16O3/c1-3-11(12(13)14-4-2)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
| Standard InChI Key | IHASFDBVENKSHI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)OCC)OC1=CC=CC=C1 |
Introduction
Overview
Ethyl 2-phenoxybutanoate (C₁₂H₁₆O₃) is an ester derivative characterized by a phenoxy group (-OPh) at the second carbon of a butanoate backbone and an ethyl ester moiety. While limited direct data exists for this specific compound in the provided sources, its structural analogs—such as ethyl 2-phenylbutanoate and related esters—offer insights into its potential properties and applications. This report synthesizes information from analogous compounds and general organic chemistry principles to provide a detailed analysis of ethyl 2-phenoxybutanoate.
Structural Characteristics and Molecular Properties
Ethyl 2-phenoxybutanoate consists of a four-carbon chain (butanoate) with a phenoxy substituent at the second carbon and an ethyl ester group at the terminal carboxylate. Key structural features include:
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Molecular Formula: C₁₂H₁₆O₃
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Molecular Weight: 208.26 g/mol (calculated).
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Functional Groups: Ester (-COOEt), ether (-OPh).
Comparative Physicochemical Properties
Based on analogs like ethyl 2-phenylbutanoate (CAS 119-43-7) , the following properties are inferred:
The phenoxy group enhances hydrophobicity compared to phenyl analogs, potentially affecting solubility and reactivity.
Synthetic Routes and Reaction Mechanisms
Synthesis of ethyl 2-phenoxybutanoate can be hypothesized via two primary routes:
Nucleophilic Substitution
Procedure:
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Substrate: 2-Bromobutanoic acid ethyl ester.
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Reagent: Phenoxide ion (NaOPh or KOPh).
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Conditions: Polar aprotic solvent (e.g., DMF), 60–80°C, 12–24 hours.
Mechanism: SN2 displacement of bromide by phenoxide.
Esterification of 2-Phenoxybutanoic Acid
Procedure:
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Acid Catalyst: H₂SO₄ or p-toluenesulfonic acid.
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Reactants: 2-Phenoxybutanoic acid + ethanol.
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Conditions: Reflux, 6–8 hours.
Challenges: Steric hindrance from the phenoxy group may reduce reaction efficiency, necessitating optimized conditions .
Applications in Industrial and Pharmaceutical Contexts
While no direct applications are documented in the provided sources, structural analogs suggest potential uses:
Pharmaceutical Intermediates
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ACE Inhibitors: Analogous to ethyl 2-amino-2-phenylbutanoate, ethyl 2-phenoxybutanoate could serve as a precursor for antihypertensive agents.
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Chiral Synthesis: Potential use in asymmetric catalysis or resolution processes, similar to enantioseparation methods for ethyl 2-phenylbutanoate .
Flavor and Fragrance Industry
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Esters with aromatic groups (e.g., ethyl phenylbutanoate) are common in flavor formulations . The phenoxy group may impart unique sensory properties.
Analytical Characterization Techniques
Key methods for identifying and quantifying ethyl 2-phenoxybutanoate include:
Spectroscopic Analysis
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¹H NMR: Expected signals: δ 1.2–1.4 (triplet, -OCH₂CH₃), δ 4.1–4.3 (quartet, -COOCH₂), δ 6.8–7.4 (multiplet, aromatic protons) .
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IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O-C ether).
Chromatographic Methods
Future Research Directions
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